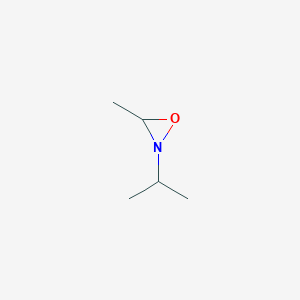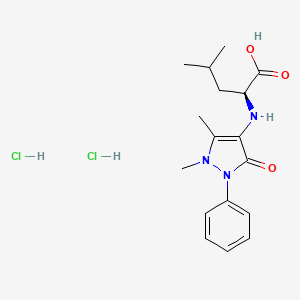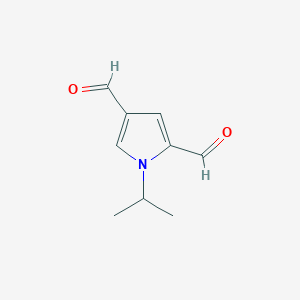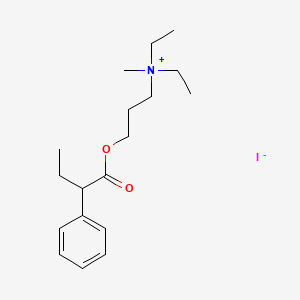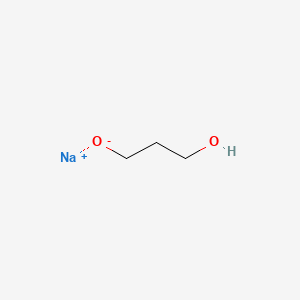
Propane-1,3-diol, sodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propane-1,3-diol, sodium salt is an organic compound with the molecular formula C₃H₇NaO₂. It is a derivative of propane-1,3-diol, where one of the hydroxyl groups is replaced by a sodium ion. This compound is known for its applications in various chemical processes and industrial applications due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions
Propane-1,3-diol, sodium salt can be synthesized through several methods. One common method involves the reaction of propane-1,3-diol with sodium hydroxide. The reaction typically occurs in an aqueous solution, where propane-1,3-diol is mixed with sodium hydroxide, resulting in the formation of this compound and water.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its desired form.
化学反応の分析
Types of Reactions
Propane-1,3-diol, sodium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form propane-1,3-diol.
Substitution: It can undergo nucleophilic substitution reactions where the sodium ion is replaced by other cations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be used depending on the desired product.
Major Products Formed
Oxidation: Propane-1,3-diol can be converted to 3-hydroxypropionic acid.
Reduction: The reduction process yields propane-1,3-diol.
Substitution: Different substituted derivatives of propane-1,3-diol can be formed.
科学的研究の応用
Propane-1,3-diol, sodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It is used in biochemical studies and as a stabilizer for certain biological samples.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of propane-1,3-diol, sodium salt involves its ability to interact with various molecular targets. It can act as a nucleophile in substitution reactions, where it donates electrons to form new chemical bonds. In biological systems, it may interact with enzymes and other proteins, affecting their activity and function.
類似化合物との比較
Similar Compounds
Propane-1,3-diol: The parent compound without the sodium ion.
1,2-Propanediol: A similar diol with hydroxyl groups on adjacent carbon atoms.
Ethylene glycol: A diol with two hydroxyl groups on a two-carbon chain.
Uniqueness
Propane-1,3-diol, sodium salt is unique due to the presence of the sodium ion, which imparts different chemical properties compared to its parent compound, propane-1,3-diol. This makes it more reactive in certain chemical reactions and suitable for specific industrial applications.
特性
CAS番号 |
54481-30-0 |
|---|---|
分子式 |
C3H7NaO2 |
分子量 |
98.08 g/mol |
IUPAC名 |
sodium;3-hydroxypropan-1-olate |
InChI |
InChI=1S/C3H7O2.Na/c4-2-1-3-5;/h4H,1-3H2;/q-1;+1 |
InChIキー |
XERFBGWORQPLCN-UHFFFAOYSA-N |
正規SMILES |
C(CO)C[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



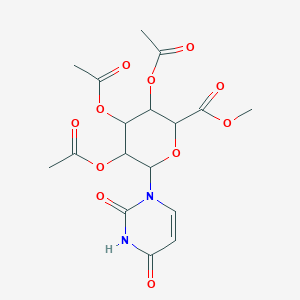

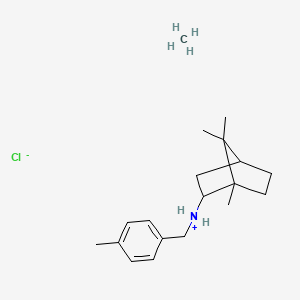
![2-hydroxy-2-oxoacetate;4-[1-(3-oxo-3-phenylpropyl)pyrrolidin-1-ium-3-yl]-1,4-benzoxazin-3-one](/img/structure/B13754007.png)

![4-[[4-(Acetylmethylamino)phenyl]amino]-1-amino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonic acid](/img/structure/B13754022.png)
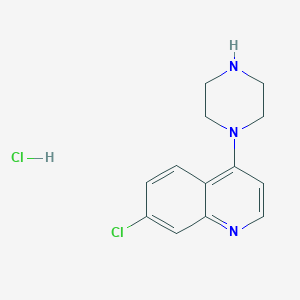
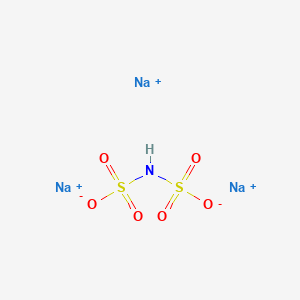
![calcium;2-[carboxylatomethyl(carboxymethyl)amino]acetate](/img/structure/B13754054.png)
